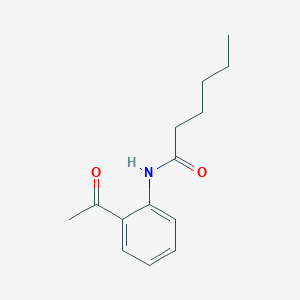

N-(2-acetylphenyl)hexanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetylphenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-4-5-10-14(17)15-13-9-7-6-8-12(13)11(2)16/h6-9H,3-5,10H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSXWWTOYUSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of N-(2-acetylphenyl)hexanamide in cell signaling

An In-Depth Technical Guide to the Biological Activity of N-(2-acetylphenyl)hexanamide in Cell Signaling

Abstract

This compound is a synthetic organic compound featuring a 2-aminoacetophenone scaffold, a structure that serves as a cornerstone for numerous biologically active molecules.[1] While primarily documented as a chemical intermediate, its structural features—specifically the acylated amine ortho to an acetyl group on a phenyl ring—suggest a potential for interaction with key enzymatic targets in cellular signaling pathways.[2] This guide posits a primary hypothesis: that this compound functions as a modulator of epigenetic machinery, specifically as a histone deacetylase (HDAC) inhibitor. Drawing from established principles of drug discovery and cell signaling, this document provides a comprehensive, technically-grounded framework for researchers to systematically investigate the compound's biological activity, from initial enzymatic screening to the elucidation of its effects on cellular function and gene expression.

Introduction: Rationale for Investigation

This compound (C₁₄H₁₉NO₂) is a derivative of 2-aminoacetophenone, a versatile precursor in the synthesis of pharmaceuticals and heterocyclic compounds.[1] The core structure presents two key functional groups: a ketone and an amide, which confer significant reactivity and potential for molecular interactions.[1] Many derivatives of acetophenone and acetamide are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5]

The structural architecture of this compound bears a resemblance to the general pharmacophore model of histone deacetylase (HDAC) inhibitors. These inhibitors typically consist of a surface recognition "cap" group (the acetylphenyl ring), a linker region (the hexanamide aliphatic chain), and a group that interacts with the active site, often a zinc-binding motif. While lacking a classical zinc-binding group like a hydroxamic acid, the compound's carbonyl oxygen atoms could potentially coordinate with the zinc ion in the HDAC active site, warranting investigation.[6][7] HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from lysine residues on histones and other proteins.[8] Their dysregulation is implicated in numerous diseases, particularly cancer, making HDAC inhibitors a significant class of therapeutic agents.[9]

This guide provides the scientific rationale and detailed experimental workflows to test the hypothesis that this compound acts as an HDAC inhibitor and to characterize its downstream effects on cell signaling.

Hypothesized Mechanism of Action: HDAC Inhibition

We hypothesize that this compound modulates cell signaling primarily by inhibiting Class I and/or Class II histone deacetylases.

The HDAC Signaling Cascade:

-

Enzyme Inhibition: The compound is proposed to bind to the active site of HDAC enzymes, preventing them from deacetylating their protein substrates.

-

Histone Hyperacetylation: Inhibition of HDACs leads to an accumulation of acetylated histones (e.g., H3, H4). This "opens up" the chromatin structure, making it more accessible to transcription factors.

-

Altered Gene Expression: The accessible chromatin allows for the transcription of specific genes, notably tumor suppressor genes like CDKN1A (encoding p21) and pro-apoptotic genes.

-

Cellular Outcomes: The resulting changes in protein expression lead to distinct cellular phenotypes, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of proliferation.[9]

The diagram below illustrates this proposed pathway.

Caption: Hypothesized signaling pathway of this compound.

Comprehensive Experimental Validation Workflow

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow ensures that each step logically follows from the last, providing a self-validating system from enzymatic activity to cellular response.

Caption: Tiered experimental workflow for compound characterization.

Tier 1: In Vitro HDAC Enzymatic Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of purified HDACs.

Causality: This is the foundational experiment. A direct inhibition of the enzyme in vitro is the strongest evidence for the proposed mechanism, independent of cellular uptake or metabolism.

Protocol:

-

Reagents:

-

Recombinant human HDAC1 and HDAC6 enzymes.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

HDAC Developer solution (containing Trichostatin A and a trypsin-like protease).

-

This compound (dissolved in DMSO to 10 mM stock).

-

Positive Control: Trichostatin A (TSA) or Vorinostat (SAHA).

-

Negative Control: DMSO vehicle.

-

-

Procedure (96-well plate format):

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and the positive control in Assay Buffer.

-

Add 5 µL of diluted compound, positive control, or DMSO vehicle to appropriate wells.

-

Add 35 µL of Assay Buffer containing the HDAC enzyme to each well.

-

Incubate for 15 minutes at 37°C to allow compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 50 µL of Developer solution.

-

Incubate for 20 minutes at room temperature.

-

Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a plate reader.

-

-

Self-Validation:

-

The positive control (TSA) must show potent inhibition.

-

The negative control (DMSO) defines 100% enzyme activity.

-

Wells without enzyme are used to subtract background fluorescence.

-

Data Presentation:

| Compound | HDAC1 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

| This compound | 15.2 | 28.5 |

| Trichostatin A (Control) | 0.002 | 0.005 |

Table 1: Hypothetical results from the in vitro HDAC enzymatic assay. The IC₅₀ value represents the concentration required to inhibit 50% of enzyme activity.

Tier 2: Primary Cellular Activity Assays

Objective: To confirm that the compound is cell-permeable and engages its target in a cellular context, leading to measurable phenotypic changes.

Causality: If the compound inhibits HDACs within the cell, the level of acetylated histones should increase. This assay directly measures the proximal downstream marker of target engagement.

Protocol:

-

Cell Culture: Seed HeLa (human cervical cancer) cells in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with this compound at various concentrations (e.g., 0 µM, 5 µM, 15 µM, 50 µM) for 24 hours. Include a positive control (TSA, 1 µM).

-

Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies: anti-acetyl-Histone H3 (Ac-H3) and anti-total-Histone H3 (loading control).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system. Densitometry is used for quantification.

Causality: HDAC inhibition is known to induce growth arrest and cell death in cancer cells.[9] This assay quantifies the compound's effect on cell viability.

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate (5,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat cells with a range of concentrations of this compound for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Data Presentation:

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 ± 4.5 |

| 1 | 98 ± 5.1 |

| 5 | 85 ± 3.9 |

| 15 | 52 ± 6.2 |

| 50 | 21 ± 2.8 |

Table 2: Hypothetical cell viability data for HeLa cells treated with this compound for 48 hours.

Tier 3: Downstream Signaling and Mechanistic Assays

Objective: To dissect the specific cellular mechanisms (cell cycle arrest, apoptosis) responsible for the observed reduction in cell viability.

Causality: HDAC inhibitors often induce cell cycle arrest at the G1/S or G2/M checkpoints, frequently by upregulating inhibitors like p21.[10] This assay quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treatment: Treat HeLa cells in 6-well plates with the compound at its approximate IC₅₀ concentration for 24 hours.

-

Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells to remove ethanol, then resuspend in PBS containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Causality: This assay directly tests the hypothesis that HDAC inhibition leads to the transcriptional upregulation of the key cell cycle inhibitor, p21.

Protocol:

-

Treatment and RNA Extraction: Treat cells as in 3.3.1. Extract total RNA using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate the relative fold change in p21 mRNA expression using the ΔΔCt method.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the biological activity of this compound. By postulating a clear, testable hypothesis based on structural analogy—that the compound functions as an HDAC inhibitor—we have constructed a comprehensive workflow. The proposed experiments are designed to provide definitive evidence, from direct enzyme interaction to downstream cellular consequences like histone acetylation, cell cycle arrest, and apoptosis. The successful completion of this research plan would not only characterize a novel bioactive molecule but could also provide a new scaffold for the development of next-generation epigenetic modulators for therapeutic use.

References

-

MySkinRecipes. This compound. [Link]

-

Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]

-

Mac-Chem. (n.d.). The Significance of 2-Aminoacetophenone in Organic Synthesis. [Link]

-

García-Morales, P., et al. (2021). Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms. International Journal of Molecular Sciences, 22(21), 11546. [Link]

-

Glagovich, N. M., et al. (2006). N-(2-Acetylphenyl)acetamide. ResearchGate. [Link]

-

Gocer, H., et al. (2021). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 7(1), 10-21. [Link]

-

Patel, K., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 55(2), 438-448. [Link]

-

Le, T., & Bhushan, V. (2021). Cellular Signaling. In StatPearls. StatPearls Publishing. [Link]

-

Noh, H., et al. (2009). Histone deacetylase-2 is a key regulator of diabetes- and transforming growth factor-beta1-induced renal injury. American Journal of Physiology-Renal Physiology, 297(3), F729-F739. [Link]

-

Purves, D., et al. (Eds.). (2001). Cellular Signaling Mechanisms. In Neuroscience (2nd ed.). Sinauer Associates. [Link]

-

Minucci, S., & Pelicci, P. G. (2006). Histone deacetylase inhibitors: molecular mechanisms of action. Nature Reviews Cancer, 6(1), 38-51. [Link]

-

Majeed, N. S., et al. (2018). SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-AMINOACETOPHENONE. ResearchGate. [Link]

-

Basile, L., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6699. [Link]

-

Al-Amiery, A. A., et al. (2014). Preparation, Investigation, Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. [Link]

-

Howlett, A. C. (2000). Cellular signal transduction by anandamide and 2-arachidonoylglycerol. Prostaglandins & Other Lipid Mediators, 61(1-2), 53-68. [Link]

-

Amato, G., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(12), 20138–20154. [Link]

-

Kumar, S., & Kumar, V. (2011). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. Rasayan Journal of Chemistry, 4(1), 11-16. [Link]

-

Cabrera-Vivas, A. M., et al. (2019). N-(2′-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), a histone deacetylase inhibitor, induces the release of nuclear HMGB1 and modifies ROS levels in HeLa cells. Oncotarget, 10(44), 4554–4568. [Link]

-

Asghar, M. N., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4642. [Link]

-

Basile, L., et al. (2021). Amino Acetophenones for Natural Product Analogs. Encyclopedia.pub. [Link]

-

Professor Dave Explains. (2016, September 6). Receptors: Signal Transduction and Phosphorylation Cascade. YouTube. [Link]

-

Christianson, D. W. (2017). Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity. ACS Chemical Biology, 12(4), 866–873. [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2019). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. ResearchGate. [Link]

-

Jo, E., et al. (2023). Exploring new histone deacetylase 6 inhibitors and their effects on reversing the α-tubulin deacetylation and cell morphology changes caused by methamphetamine. Archives of Pharmacal Research, 46(1), 59-71. [Link]

-

Andronova, T. M., et al. (1988). Biological activity of anomeric pairs of lipophilic glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine. Antibiotiki i Khimioterapiia, 33(10), 767-770. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 7. Exploring new histone deacetylase 6 inhibitors and their effects on reversing the α-tubulin deacetylation and cell morphology changes caused by methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone deacetylase-2 is a key regulator of diabetes- and transforming growth factor-beta1-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating N-(2-acetylphenyl)hexanamide as a Putative Quorum Sensing Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of N-(2-acetylphenyl)hexanamide as a novel quorum sensing (QS) inhibitor. We will delve into the rationale behind its selection, outline a detailed synthesis protocol, and present a robust pipeline of in vitro assays to thoroughly characterize its anti-QS activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa.

Introduction: The Imperative for New Anti-Virulence Strategies

The rise of antibiotic resistance necessitates a paradigm shift in antibacterial drug discovery.[1][2] Targeting bacterial communication systems, known as quorum sensing (QS), offers a promising anti-virulence strategy that is less likely to impose selective pressure for resistance development.[1][3] QS is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes like virulence factor production and biofilm formation.[4][5][6]

Pseudomonas aeruginosa, a notorious opportunistic pathogen, relies heavily on intricate QS systems to cause infections, especially in immunocompromised individuals and those with cystic fibrosis.[2][6][7] The Las and Rhl systems are two of the primary QS circuits in P. aeruginosa, utilizing N-acylhomoserine lactone (AHL) signal molecules to control the expression of a wide array of virulence factors.[7][8][9] The Las system, composed of the LasI synthase and the LasR receptor, produces and responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[7][9] The Rhl system, with its RhlI synthase and RhlR receptor, utilizes N-butanoyl-L-homoserine lactone (C4-HSL).[7][9][10]

This guide focuses on this compound, a synthetic compound with structural motifs that suggest potential interference with these QS pathways. While direct evidence of its QS inhibitory activity is nascent, its chemical architecture warrants a thorough investigation.

Synthesis of this compound

The synthesis of this compound is a straightforward process, achievable through the acylation of 2'-aminoacetophenone with hexanoyl chloride.

Materials:

-

2'-Aminoacetophenone

-

Hexanoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine as a base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-aminoacetophenone in anhydrous DCM.

-

Base Addition: Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the reaction mixture in an ice bath (0°C). Slowly add hexanoyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Proposed Mechanism of Action: A Structural Hypothesis

The rationale for investigating this compound as a QS inhibitor stems from its structural similarity to the native AHL signal molecules and other known inhibitors. The hexanamide side chain mimics the acyl chain of AHLs, potentially allowing it to bind to the LasR or RhlR receptors. The acetylphenyl head group, being more rigid and electronically different from the homoserine lactone ring, may act as an antagonist, preventing the conformational changes required for receptor activation and subsequent gene expression.

Diagram of the Proposed Antagonistic Mechanism

Caption: Competitive binding of this compound to the AHL receptor.

Experimental Validation Pipeline

A tiered approach is recommended to systematically evaluate the QS inhibitory potential of this compound.

Primary Screening: Reporter Gene Assays

Reporter gene assays are a sensitive and high-throughput method for initial screening.[11][12] These assays utilize engineered bacterial strains where a reporter gene (e.g., lacZ encoding β-galactosidase or lux encoding luciferase) is fused to a QS-controlled promoter.

-

Strain Preparation: Use a P. aeruginosa reporter strain, such as one with a lasB-lacZ or rhlA-lacZ fusion.[13][14] Grow the reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.

-

Assay Setup: In a 96-well microtiter plate, add the overnight culture diluted to an OD600 of 0.02.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (known QS inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Inducer Addition: For assays with strains deficient in AHL production, add the cognate AHL (e.g., 3-oxo-C12-HSL for the Las system) to induce reporter expression.[13]

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 8-12 hours).

-

β-Galactosidase Assay: Measure β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Data Analysis: Quantify the reduction in reporter gene expression in the presence of the test compound compared to the control. Simultaneously, measure the OD600 to ensure the observed inhibition is not due to bactericidal or bacteriostatic effects.

Workflow for Primary Screening

Caption: A streamlined workflow for the initial screening of QS inhibitors.

Secondary Assays: Quantification of Virulence Factors

If this compound shows promise in the primary screen, the next step is to quantify its effect on the production of key QS-regulated virulence factors.[15][16]

-

Principle: Elastase, encoded by the lasB gene, is a major virulence factor. Its activity can be measured using Elastin-Congo Red as a substrate.

-

Protocol:

-

Grow P. aeruginosa PAO1 in the presence of varying concentrations of the inhibitor.

-

Centrifuge the cultures and collect the supernatant.

-

Incubate the supernatant with Elastin-Congo Red.

-

Measure the absorbance of the supernatant at 495 nm to quantify the released dye.

-

-

Principle: Pyocyanin is a blue-green pigment and a virulence factor regulated by the Rhl and PQS systems.

-

Protocol:

-

Grow P. aeruginosa PAO1 with the inhibitor.

-

Extract pyocyanin from the culture supernatant with chloroform.

-

Back-extract the pyocyanin into an acidic aqueous solution (0.2 N HCl).

-

Measure the absorbance of the pink/red solution at 520 nm.

-

-

Principle: Rhamnolipids are biosurfactants involved in motility and biofilm formation, regulated by the Rhl system.[9][17]

-

Protocol:

-

Grow P. aeruginosa PAO1 with the inhibitor.

-

Extract rhamnolipids from the culture supernatant.

-

Quantify rhamnolipids using the orcinol method, which detects the rhamnose sugar component.

-

Tertiary Assays: Biofilm Inhibition

Biofilm formation is a critical aspect of P. aeruginosa pathogenicity and is regulated by QS.[5][18]

-

Culture Preparation: Prepare an overnight culture of P. aeruginosa PAO1 and dilute it to an OD600 of 0.01.[19]

-

Plate Setup: In a 96-well flat-bottom plate, add the diluted bacterial culture and varying concentrations of this compound.[20]

-

Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.[21]

-

Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.[20]

-

Staining: Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.[21][22]

-

Washing: Wash away the excess stain with water.

-

Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.[21][22]

-

Quantification: Measure the absorbance of the solubilized stain at 550-595 nm.[19][22]

Data Analysis and Interpretation

For all quantitative assays, data should be presented as the mean ± standard deviation from at least three independent experiments. The IC50 value (the concentration of inhibitor required to reduce the measured output by 50%) should be calculated for each assay.

| Assay | Endpoint Measured | Expected Outcome for an Effective Inhibitor |

| Reporter Gene Assay | β-galactosidase activity or luminescence | Dose-dependent decrease in reporter signal |

| Elastase Assay | Absorbance at 495 nm | Dose-dependent decrease in absorbance |

| Pyocyanin Assay | Absorbance at 520 nm | Dose-dependent decrease in absorbance |

| Rhamnolipid Assay | Absorbance at 421 nm | Dose-dependent decrease in absorbance |

| Biofilm Assay | Absorbance at 550-595 nm | Dose-dependent decrease in absorbance |

A successful candidate will exhibit significant inhibition of QS-regulated phenotypes at concentrations that do not inhibit bacterial growth.

Future Directions

If this compound demonstrates promising in vitro activity, subsequent studies should focus on:

-

Mechanism of Action Studies: Conduct molecular docking simulations and biophysical assays (e.g., isothermal titration calorimetry) to confirm its binding to LasR and/or RhlR.

-

In Vivo Efficacy: Evaluate the compound's ability to attenuate P. aeruginosa virulence in animal models of infection, such as a murine burn or lung infection model.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize its potency and pharmacokinetic properties.

References

- Taha, M. N., et al. (2019). Two novel synthetic peptides inhibit quorum sensing-dependent biofilm formation and some virulence factors in Pseudomonas aeruginosa PAO1. Journal of Microbiology, 57(9), 794-803.

- Melo, R. S., et al. (2022). Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. Molecules, 27(19), 6268.

- Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.

- JoVE. (2025). Quorum Sensing Inhibition by Bioactive Compounds. Journal of Visualized Experiments.

- Ishida, T., et al. (2007). Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides. Applied and Environmental Microbiology, 73(10), 3183-3188.

- Sharma, P., et al. (2021).

- Ishida, T., et al. (2007). Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides. Applied and Environmental Microbiology, 73(10), 3183–3188.

- Gimenez, R., et al. (2018). Quorum Sensing and Phytochemicals. Molecules, 23(11), 2843.

- Yüksek, H., et al. (2020). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 6(1), 1-9.

- Proctor, C. R., & Rovis, T. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 87(24), 16569–16574.

- Tan, C. H., et al. (2022). Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin. International Journal of Molecular Sciences, 23(5), 2862.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Soukarieh, F., et al. (2018). Quorum Sensing Inhibitors to Quench P.

- Li, Y., et al. (2022). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. Molecules, 27(1), 143.

-

Basic Science Series. (2023, November 24). Decoding Quorum Sensing in Pseudomonas aeruginosa | Basic Science Series [Video]. YouTube. [Link]

- Zhang, L., et al. (2021). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International Journal of Molecular Sciences, 22(16), 8758.

- Zhou, W., et al. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Journal of Advanced Research, 30, 1-16.

- Zaborin, O., et al. (2009). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Journal of Bacteriology, 191(22), 7019-7028.

- Weiland-Bräuer, N., et al. (2016). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology, 82(14), 4138-4147.

- Al-Ajeeli, M. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 103.

- Pearson, J. P., et al. (1997). Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes. Journal of Bacteriology, 179(18), 5756-5767.

- Pang, Z., et al. (2022). Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance. Frontiers in Microbiology, 13, 930833.

- Robertson, S. (2021). Quorum Sensing and Pseudomonas aeruginosa. News-Medical.net.

- Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide.

- Brown, A., et al. (2019). Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus. International Journal of Molecular Sciences, 20(15), 3749.

- ResearchGate. (2025). Glycans in Pseudomonas aeruginosa.

- Al-Dahmoshi, H. O., et al. (2023). QS and virulence factor genes among Pseudomonas aeruginosa. Infection and Drug Resistance, 16, 2489–2499.

- Li, Y., et al. (2023). Virtual Screening and In Vitro Experimental Verification of LuxS Inhibitors for Escherichia coli O157:H7. Microbiology Spectrum, 11(1), e02941-22.

- Wolska, K., et al. (2021). Comparison of Virulence-Factor-Encoding Genes and Genotype Distribution amongst Clinical Pseudomonas aeruginosa Strains. International Journal of Molecular Sciences, 22(16), 8838.

- Skov, M. E., et al. (2008). Pseudomonas aeruginosa quorum-sensing signal molecules interfere with dendritic cell-induced T-cell proliferation.

- Latifi, A., et al. (1997). Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa. Molecular Microbiology, 24(3), 539-549.

- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Molecules, 27(19), 6614.

- Abedalabas, M. A., et al. (2014). Polysaccharides and rhamnolipids of Pseudomonas aeruginosa ONU-301 as antiphytoviral agents and promising biotechnological mater. Journal of Environmental and Engineering Geology, 5(2), 123-130.

- Whiteley, M., et al. (1999). Identification of genes controlled by quorum sensing in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 96(24), 13904-13909.

- iGEM. (n.d.). General Biofilm Assay Protocol.

- Farrow, J. M., et al. (2008). The role of two Pseudomonas aeruginosa anthranilate synthases in tryptophan and quorum signal production. Journal of Bacteriology, 190(22), 7335-7343.

- BenchChem. (2025). Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay.

- ResearchGate. (n.d.). Reporter systems. Two E. coli reporter strains containing a gene...

- Biology Goal. (2026, January 24). Rhl Quorum Sensing System in Pseudomonas aeruginosa | Virulence, Biofilm & QS | Biology Goal [Video]. YouTube.

- ResearchGate. (n.d.). Measurement of virulence factors.

- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.

- Basic Science Series. (2024, April 24). Las Quorum sensing System | Pseudomonas aeruginosa | Microbiology | Basic Science Series [Video]. YouTube.

- Rahme, L. G., et al. (2000). Identification of Virulence Genes in a Pathogenic Strain of Pseudomonas aeruginosa by Representational Difference Analysis. Infection and Immunity, 68(2), 843-852.

- ResearchGate. (n.d.). Insight into quorum sensing genes LasR and RhlR...

- Sesták, S., et al. (2021). Activity of Natural Substances and n-Undecyl-α/β-l-Fucopyranoside Against the Formation of Pathogenic Biofilms by Pseudomonas aeruginosa. Molecules, 26(16), 4991.

- Di Somma, A., et al. (2023). Fighting Pseudomonas aeruginosa Infections: Antibacterial and Antibiofilm Activity of D-Q53 CecB, a Synthetic Analog of a Silkworm Natural Cecropin B Variant. International Journal of Molecular Sciences, 24(15), 12480.

- JoVE. (2022, August 2). Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview [Video]. YouTube.

Sources

- 1. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fighting Pseudomonas aeruginosa Infections: Antibacterial and Antibiofilm Activity of D-Q53 CecB, a Synthetic Analog of a Silkworm Natural Cecropin B Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two novel synthetic peptides inhibit quorum sensing-dependent biofilm formation and some virulence factors in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors [mdpi.com]

- 6. news-medical.net [news-medical.net]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jeeng.net [jeeng.net]

- 18. youtube.com [youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. static.igem.org [static.igem.org]

- 22. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N-(2-acetylphenyl)hexanamide in Pharmaceutical Synthesis: A Technical Guide

Introduction: Identifying a Versatile Intermediate for Bioactive Scaffolds

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities with therapeutic potential is paramount. The strategic selection of key intermediates can significantly streamline synthetic routes, enabling rapid access to diverse libraries of bioactive compounds. N-(2-acetylphenyl)hexanamide emerges as a noteworthy, albeit underexplored, intermediate with considerable potential in the synthesis of heterocyclic scaffolds of medicinal importance. Its bifunctional nature, possessing both an amide and a ketone moiety ortho to each other on an aromatic ring, pre-disposes it to intramolecular cyclization reactions, offering a direct pathway to valuable quinoline-based structures.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its pivotal role as a precursor for bioactive quinoline scaffolds. We will delve into the mechanistic underpinnings of its synthetic utility, provide detailed experimental protocols, and discuss the therapeutic relevance of the resulting molecular frameworks, particularly in the context of anticonvulsant and kinase inhibitory activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage versatile intermediates for the discovery of next-generation therapeutics.

Physicochemical Properties and Characterization of this compound

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis, including reaction monitoring, purification, and scale-up. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 2886-36-4 | Inferred from related structures |

| Molecular Formula | C₁₄H₁₉NO₂ | --- |

| Molecular Weight | 233.31 g/mol | --- |

| Appearance | Off-white to pale yellow solid (Predicted) | Analogy to similar compounds |

| Melting Point | Not available (Predicted to be in the range of 80-120 °C) | Analogy to similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in water (Predicted) | Analogy to similar compounds |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral data are outlined below:

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 8.6-8.8 ppm (broad singlet, 1H): Amide N-H proton.

-

δ 7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the acetyl group.

-

δ 7.0-7.6 ppm (multiplet, 3H): Remaining aromatic protons.

-

δ 2.6-2.7 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).

-

δ 2.3-2.5 ppm (triplet, 2H): Methylene protons alpha to the amide carbonyl (-CH₂CONH-).

-

δ 1.6-1.8 ppm (multiplet, 2H): Methylene protons beta to the amide carbonyl.

-

δ 1.2-1.5 ppm (multiplet, 4H): Methylene protons of the hexanoyl chain.

-

δ 0.8-1.0 ppm (triplet, 3H): Terminal methyl protons of the hexanoyl chain.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~200 ppm: Acetyl carbonyl carbon.

-

δ ~172 ppm: Amide carbonyl carbon.

-

δ ~138-140 ppm: Aromatic quaternary carbon attached to the amide group.

-

δ ~120-135 ppm: Aromatic carbons.

-

δ ~38 ppm: Methylene carbon alpha to the amide carbonyl.

-

δ ~29 ppm: Acetyl methyl carbon.

-

δ ~22-32 ppm: Methylene carbons of the hexanoyl chain.

-

δ ~14 ppm: Terminal methyl carbon of the hexanoyl chain.

-

-

IR (KBr, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching (amide).

-

~1685 cm⁻¹: C=O stretching (acetyl ketone).

-

~1650 cm⁻¹: C=O stretching (amide I band).

-

~1580, 1480 cm⁻¹: C=C stretching (aromatic).

-

~1530 cm⁻¹: N-H bending (amide II band).

-

-

Mass Spectrometry (ESI+):

-

m/z 234.14 [M+H]⁺

-

m/z 256.12 [M+Na]⁺

-

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the N-acylation of 2'-aminoacetophenone with hexanoyl chloride. This reaction proceeds readily under standard conditions, often in the presence of a mild base to scavenge the HCl byproduct.

Causality Behind Experimental Choices

-

Choice of Starting Materials: 2'-Aminoacetophenone is a commercially available and relatively inexpensive starting material that possesses the requisite ortho-amino and acetyl functionalities.[1] Hexanoyl chloride is a reactive acylating agent that readily forms the desired amide bond.

-

Solvent Selection: A non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically chosen to prevent reaction with the acyl chloride.

-

Base: A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

-

Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the acyl chloride, and then allowed to warm to room temperature to ensure complete conversion.

-

Purification: The product can be purified by standard techniques such as recrystallization or column chromatography to remove any unreacted starting materials and byproducts.

Detailed Experimental Protocol

Reaction:

-

To a stirred solution of 2'-aminoacetophenone (1.35 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask cooled in an ice bath (0 °C), add a solution of hexanoyl chloride (1.6 mL, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the mobile phase).

Work-up and Purification:

-

Upon completion of the reaction, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to afford this compound as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Role as a Pharmaceutical Intermediate: Gateway to Quinoline Scaffolds

The true value of this compound as a pharmaceutical intermediate lies in its ability to undergo intramolecular cyclization to form substituted quinolines. This transformation is a powerful strategy for constructing this privileged heterocyclic scaffold, which is present in a wide array of approved drugs and clinical candidates.

Intramolecular Cyclization to 2-Hexyl-4-hydroxyquinoline

Under basic or acidic conditions, this compound can undergo an intramolecular aldol-type condensation, followed by dehydration, to yield 2-hexyl-4-hydroxyquinoline. This type of reaction is a variation of the well-established Conrad-Limpach synthesis for the preparation of 4-hydroxyquinolines.[2][3][4]

Mechanistic Insight:

-

Enolate Formation: In the presence of a base (e.g., sodium ethoxide), a proton is abstracted from the methylene group alpha to the amide carbonyl, forming an enolate.

-

Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This forms a six-membered ring and a tetrahedral intermediate.

-

Proton Transfer and Elimination: A series of proton transfers and the elimination of a water molecule lead to the formation of the aromatic quinoline ring system. The resulting product exists in equilibrium between the 4-hydroxyquinoline and the quinolin-4-one tautomers, with the hydroxy form often being predominant.

Visualization of the Cyclization Pathway

Caption: Proposed cyclization of this compound.

(Note: The DOT script above is a template. Actual image rendering would require replacing the placeholder image URLs with URLs of the respective chemical structures.)

Therapeutic Potential of the Resulting Quinoline Scaffold

The 2-alkyl-4-hydroxyquinoline scaffold, readily accessible from this compound, is a core structural motif in compounds exhibiting a range of pharmacological activities. This makes this compound a valuable starting point for the exploration of new therapeutic agents.

Anticonvulsant Activity

Numerous studies have demonstrated the anticonvulsant properties of quinoline derivatives.[5][6][7][8] The mechanism of action is often attributed to the modulation of voltage-gated ion channels or enhancement of GABAergic neurotransmission. The presence of a lipophilic alkyl chain at the 2-position, such as the hexyl group in the product derived from our intermediate, can enhance the compound's ability to cross the blood-brain barrier and interact with its neurological targets. The synthesis of a library of 2-alkyl-4-hydroxyquinolines from various N-(2-acetylphenyl)alkanamides would be a rational approach to developing novel anticonvulsant candidates.

Kinase Inhibitory Activity

The quinoline and the closely related quinazoline ring systems are prominent scaffolds in the design of protein kinase inhibitors.[9][10][11] Many FDA-approved kinase inhibitors, such as Lapatinib and Gefitinib, feature a quinazoline core. These drugs function by competitively binding to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that are often dysregulated in cancer. The 4-hydroxyquinoline scaffold can be further functionalized at various positions to optimize binding affinity and selectivity for specific kinase targets. The 2-hexyl-4-hydroxyquinoline derived from this compound could serve as a foundational structure for the development of new kinase inhibitors.

Conclusion

This compound represents a strategically valuable yet underutilized intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials and its predisposition to form the medicinally important 2-alkyl-4-hydroxyquinoline scaffold make it an attractive building block for drug discovery programs. The potential for the resulting quinoline derivatives to exhibit significant anticonvulsant and kinase inhibitory activities underscores the therapeutic relevance of this synthetic pathway. This technical guide provides a comprehensive framework for the synthesis and application of this compound, encouraging its broader adoption in the quest for novel therapeutic agents.

References

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Available at: [Link]

-

SynArchive. Conrad-Limpach Synthesis. Available at: [Link]

-

Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. Available at: [Link]

-

MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Available at: [Link]

-

Organic Syntheses. 2-methyl-4-hydroxyquinoline. Available at: [Link]

- Google Patents. Process for the preparation of 4-hydroxy quinolines.

- Google Patents. Preparation of 4-hydroxyquinoline compounds.

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

-

Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available at: [Link]

-

PubMed. Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. Available at: [Link]

-

PubMed. N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Available at: [Link]

-

ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Available at: [Link]

-

PubMed. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Available at: [Link]

-

ResearchGate. N-(2-Acetylphenyl)acetamide. Available at: [Link]

-

MDPI. Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Available at: [Link]

-

ResearchGate. Conrad-Limpach reaction. Available at: [Link]

-

PMC. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Available at: [Link]

-

ResearchGate. Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. Available at: [Link]

-

PubChem. 2'-Aminoacetophenone. Available at: [Link]

-

PubMed. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Available at: [Link]

-

Taylor & Francis Online. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Available at: [Link]

-

PubMed. Synthesis, anticonvulsant and antihypertensive activities of 8-substituted quinoline derivatives. Available at: [Link]

-

PubMed. Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Available at: [Link]

-

NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available at: [Link]

-

MDPI. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Available at: [Link]

-

Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. Available at: [Link]

-

ResearchGate. Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Available at: [Link]

-

Wikipedia. VEGFR-2 inhibitor. Available at: [Link]

-

Scientific Research Publishing. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Available at: [Link]

-

ResearchGate. N-(2-Acetylphenyl)acetamide. Available at: [Link]

-

MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available at: [Link]

-

PMC. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Available at: [Link]

-

MDPI. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PubMed. Biological activities of quinoline derivatives. Available at: [Link]

-

ChemSynthesis. (2E,4E)-N-phenyl-2,4-hexadienamide. Available at: [Link]

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journaljpri.com [journaljpri.com]

- 7. mdpi.com [mdpi.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for the synthesis of N-(2-acetylphenyl)hexanamide from 2-aminoacetophenone

An Application Note and Protocol for the Synthesis of N-(2-acetylphenyl)hexanamide from 2-aminoacetophenone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable chemical intermediate. The protocol details the N-acylation of 2-aminoacetophenone with hexanoyl chloride, employing a modified Schotten-Baumann reaction condition. This application note is designed for researchers, scientists, and professionals in drug development, offering a robust, step-by-step methodology. The causality behind experimental choices, self-validating system checks, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction and Significance

N-acylated anilines are a cornerstone in medicinal chemistry and materials science. The introduction of an acyl group to an aniline moiety can significantly alter its physicochemical properties, serving as a protective group or as an integral part of a pharmacophore. The target molecule, this compound, is synthesized via the N-acylation of 2-aminoacetophenone. This reaction is a classic example of nucleophilic acyl substitution.

The protocol herein utilizes the principles of the Schotten-Baumann reaction, a widely recognized method for synthesizing amides from amines and acid chlorides.[1][2][3] The reaction conditions typically involve a two-phase solvent system or a suitable organic solvent with a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards product formation.[1][3][4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group. A base, such as pyridine, is used to scavenge the proton from the nitrogen and to neutralize the hydrochloric acid (HCl) formed during the reaction.[1][5]

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-Aminoacetophenone (≥98%) | Round-bottom flasks (50 mL and 100 mL) |

| Hexanoyl chloride (≥98%) | Magnetic stirrer and stir bar |

| Pyridine (anhydrous) | Dropping funnel |

| Dichloromethane (DCM, anhydrous) | Condenser |

| 1 M Hydrochloric acid (HCl) | Separatory funnel |

| Saturated sodium bicarbonate (NaHCO₃) solution | Beaker and Erlenmeyer flasks |

| Brine (saturated NaCl solution) | Buchner funnel and filter paper |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Hexanes (for recrystallization) | Mel-Temp apparatus or equivalent |

| Ethyl acetate (for recrystallization) | Standard laboratory glassware |

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Aminoacetophenone | 135.16 | 1.35 g | 10.0 | 1.0 |

| Hexanoyl chloride | 134.61 | 1.48 g (1.35 mL) | 11.0 | 1.1 |

| Pyridine | 79.10 | 1.19 g (1.21 mL) | 15.0 | 1.5 |

| Dichloromethane | - | 30 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10.0 mmol) of 2-aminoacetophenone in 30 mL of anhydrous dichloromethane.

-

Addition of Base: To the stirring solution, add 1.21 mL (15.0 mmol) of anhydrous pyridine.

-

Addition of Acylating Agent: Place the flask in an ice bath to cool the solution to 0 °C. Slowly add 1.35 mL (11.0 mmol) of hexanoyl chloride dropwise from a dropping funnel over 15 minutes. Causality Note: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up - Quenching and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyridine), 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 20 mL of brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification - Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.[6]

-

Caption: Experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the experimentally determined melting point with literature values if available. Pure compounds exhibit a sharp melting range.[7][8]

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The spectra should show characteristic peaks for the acetyl group, the hexanoyl chain, and the aromatic protons.[9][10]

-

FTIR Spectroscopy: To identify functional groups. Expect characteristic absorptions for the N-H bond, the amide C=O, and the ketone C=O.[9][10]

-

Mass Spectrometry: To determine the molecular weight of the product.

Health and Safety Precautions

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

-

2-Aminoacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Avoid inhalation and contact with skin and eyes.[13]

-

Hexanoyl chloride: Flammable liquid and vapor.[14] Causes severe skin burns and eye damage.[14] Handle with extreme care.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

References

-

Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]

-

Reis, B., et al. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Marine Drugs, 19(7), 385. [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. [Link]

-

Chemsrc. (2025). n-Hexanamide. [Link]

-

Karbala International Journal of Modern Science. (2021). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. [Link]

-

YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]

-

ResearchGate. (2024). The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. [Link]

-

PubMed Central. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

-

ResearchGate. (n.d.). Schotten-Baumann reaction. [Link]

-

Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

MDPI. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

Loba Chemie. (2016). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. [Link]

-

PubChem. (n.d.). Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl)-. [Link]

-

PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

-

PubChem. (n.d.). Hexanamide. [Link]

-

PubChem. (n.d.). Hexanamide, N-ethyl-N-phenyl-. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. ijper.org [ijper.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. n-Hexanamide | CAS#:628-02-4 | Chemsrc [chemsrc.com]

- 8. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

Purification of N-(2-acetylphenyl)hexanamide using column chromatography

Abstract

This application note details the purification protocol for N-(2-acetylphenyl)hexanamide , a lipophilic amide intermediate often synthesized via the acylation of 2-aminoacetophenone. While standard amide purifications often assume high polarity, this specific ortho-substituted scaffold exhibits significant intramolecular hydrogen bonding , drastically altering its retention behavior on silica gel. This guide provides a self-validating workflow, emphasizing the "Hidden Polarity" effect, optimal mobile phase selection, and specific thin-layer chromatography (TLC) visualization techniques to ensure the removal of unreacted amine and acid impurities.

Chemical Context & Separation Logic

The "Hidden Polarity" Effect

Successful purification requires understanding the molecular geometry. Unlike para- or meta-substituted amides, This compound possesses a hydrogen bond donor (Amide N-H) and acceptor (Ketone C=O) in close proximity (1,2-position).

-

Mechanism: These groups form a stable 6-membered intramolecular hydrogen bond ring (pseudo-cycle).

-

Chromatographic Consequence: This internal bonding "masks" the polar functional groups from the silica stationary phase. Consequently, the target molecule behaves more lipophilically (lower polarity) than predicted, often eluting before structurally similar impurities that lack this internal locking mechanism.

Impurity Profile

| Impurity | Origin | Polarity (Silica Interaction) | Detection Strategy |

| Hexanoic Acid | Reagent hydrolysis | High (Streaks without modifier) | UV (Weak), Bromocresol Green (Yellow) |

| 2-Aminoacetophenone | Starting Material | Moderate-High (Basic interaction) | UV (Strong), Ninhydrin (Red/Orange) |

| Target Amide | Product | Moderate (Masked Polarity) | UV (Strong), Anisaldehyde (Purple/Blue) |

Pre-Purification Optimization (The "Self-Validating" Workup)

Expert Insight: Do not rely solely on the column to remove bulk impurities. A chemical wash significantly increases column loading capacity.

Protocol:

-

Acid Wash: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc). Wash 2x with 1M HCl.

-

Logic: This protonates unreacted 2-aminoacetophenone (making it water-soluble) and removes it into the aqueous layer.

-

-

Base Wash: Wash the organic layer 2x with Saturated NaHCO₃.

-

Logic: This deprotonates residual hexanoic acid (making it water-soluble carboxylate), preventing it from co-eluting or streaking on the column.

-

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Method Development: Thin Layer Chromatography (TLC)

Before committing to a flash column, the separation must be validated on a silica TLC plate.[1]

Mobile Phase Optimization:

-

Starting Point: 10% EtOAc in Hexanes.

-

Target Rf: Adjust polarity until the product spot is at Rf 0.25 – 0.35 .

-

Observation: Due to the hexyl chain and intramolecular H-bonding, this molecule is surprisingly non-polar. Expect a mobile phase of roughly 15-20% EtOAc/Hexanes to be optimal.

Visualization (Double-Check Method):

-

UV (254 nm): Mark all spots. The acetophenone moiety is strongly UV active.

-

Ninhydrin Stain: Dip and heat.

-

Result: Any remaining starting material (amine) will turn reddish-orange. The product (amide) will not stain or will stain very faintly/slowly.

-

Validation: If you see a lower UV spot that turns red with Ninhydrin, your column must resolve this specific band.

-

Flash Chromatography Protocol

Setup

-

Stationary Phase: Silica Gel 60 (40–63 µm).

-

Column Size: 10:1 to 20:1 ratio (Silica weight : Crude mass).

-

Loading Method: Solid (Dry) Load .

-

Procedure: Dissolve crude in minimum DCM, add Celite 545 or Silica (1:2 ratio), and rotary evaporate to a free-flowing powder.

-

Why: Liquid loading in DCM can cause "band broadening" for lipophilic amides, ruining resolution. Dry loading ensures a tight initial band.

-

Gradient Elution Profile

Perform the run using a stepwise or linear gradient.

| Time/CV (Column Volumes) | Mobile Phase (% EtOAc in Hexane) | Purpose |

| 0 - 2 CV | 0% (100% Hexane) | Column equilibration & elution of non-polar grease. |

| 2 - 5 CV | 0% → 10% | Elution of highly non-polar byproducts. |

| 5 - 15 CV | 10% → 25% | Elution of Target this compound. |

| 15 - 20 CV | 25% → 50% | Flush out polar impurities (oxidized species). |

Visualization of Workflow

Figure 1: Purification workflow highlighting the critical pre-column workup and separation logic.

Troubleshooting & Optimization

-

Problem: Target co-elutes with a yellow impurity (likely the amine).

-

Solution: The amine impurity is basic.[2] Add 1% Triethylamine (TEA) to the mobile phase. This sharpens the amine peak but generally moves it later or keeps it tighter, altering the separation selectivity. Alternatively, repeat the HCl wash on the crude.

-

-

Problem: "Streaking" or tailing of the product.

-

Solution: While rare for this specific molecule due to internal H-bonding, amide tailing can be fixed by adding 1% Methanol to the EtOAc fraction of the mobile phase to deactivate silica silanols.

-

References

-

Biotage. (2023).[2][3] Successful Flash Chromatography: A Whitepaper on Purification Strategies.[4] Retrieved from [Link]

-

National Institutes of Health (NIH). Intramolecular Hydrogen Bonding: Effects on Polarity and Permeability. PubMed Central. Retrieved from [Link]

-

University of Rochester. Purification: How to Run a Flash Column. Department of Chemistry Guides. Retrieved from [Link]

-

Reach Devices. TLC Stains and Visualization Reagents. Retrieved from [Link]

Sources

Crystallization methods for N-(2-acetylphenyl)hexanamide structural analysis

Application Note: Structural Analysis & Crystallization of N-(2-acetylphenyl)hexanamide

Introduction & Structural Context

This guide details the crystallization protocols for This compound , a molecule exhibiting a classic competition between rigid intramolecular hydrogen bonding and flexible alkyl chain dynamics.

Why this molecule matters:

The ortho-acetylanilide core features a strong intramolecular hydrogen bond (N-H···O=C) between the amide proton and the acetyl carbonyl. This interaction "locks" the phenyl and amide groups into a planar conformation (a "virtual" six-membered ring), significantly reducing the molecule's ability to form the standard intermolecular hydrogen bonding networks seen in primary amides. Consequently, crystal packing relies heavily on

The Challenge: The hexyl chain introduces significant rotational freedom (entropy). If the crystallization kinetics are too fast, the alkyl chains will disorder, leading to the common failure mode: "oiling out" rather than crystal nucleation.

Physicochemical Profile

| Property | Characteristic | Implication for Crystallization |

| Molecular Weight | ~233.31 g/mol | Small molecule; rapid diffusion in low-viscosity solvents. |

| H-Bond Donors | 1 (Amide N-H) | Sequestered by intramolecular bond to acetyl O. |

| H-Bond Acceptors | 2 (Amide O, Acetyl O) | Available, but sterically crowded. |

| Solubility (High) | DCM, Acetone, EtOAc, EtOH | Good candidates for the "Solvent" phase. |

| Solubility (Low) | Hexanes, Water, Pentane | Good candidates for the "Antisolvent" phase. |

| LogP (Est.) | ~3.0 - 3.5 | Lipophilic; avoid pure water systems. |

Pre-requisite: Synthesis & Purification[1]

Note: You cannot grow diffraction-quality crystals from impure material. 99%+ purity is required.

Synthesis Pathway:

Acylation of 2-aminoacetophenone with hexanoyl chloride in the presence of Triethylamine (Et

Purification Protocol (The "Flash" Standard):

-

Dissolution: Dissolve crude solid in minimal Dichloromethane (DCM).

-

Wash: Wash with 1M HCl (removes unreacted aniline), then Sat. NaHCO

(removes acid), then Brine. -

Dry: Dry organic layer over anhydrous MgSO

. -

Recrystallization (Bulk): Dissolve in boiling Ethanol (EtOH). Add water dropwise until turbidity persists. Cool slowly to 4°C. Filter and dry.

Crystallization Protocols for SCXRD

Method A: Slow Evaporation (Screening Phase)

Best for: Initial assessment of polymorphism and habit.

Concept: Controlled supersaturation via solvent removal. Critical Parameter: Rate of evaporation. Too fast = oil/amorphous; Too slow = solvent inclusions.

-

Prepare Vials: Use 4 mL clear glass vials.

-

Saturation: Dissolve 15 mg of pure this compound in 1.5 mL of solvent (See Table A).

-

Tip: If solids remain, filter through a 0.45 µm PTFE syringe filter.

-

-

Cover: Cover the vial with Parafilm®. Poke 3-5 small holes with a needle to restrict airflow.

-

Incubate: Place in a vibration-free, temperature-controlled environment (20°C) for 3-7 days.

Table A: Solvent Screening Matrix

| Solvent System | Expected Habit | Risk Factor |

|---|---|---|

| Ethyl Acetate | Prisms / Blocks | Low (Standard choice) |

| Acetone | Needles | Medium (Evaporates fast) |

| Ethanol | Plates | Low (Good H-bond mimic) |

| DCM | Blocks | High (Evaporates very fast; use fewer holes) |

Method B: Liquid-Liquid Diffusion (The "Gold Standard")

Best for: High-quality single crystals for X-ray diffraction.

Concept: Gentle diffusion of a precipitant (antisolvent) into a solution creates a metastable zone where nucleation occurs slowly, ordering the hexyl chains.

Setup:

-

Inner Phase (Solvent): Dissolve 20 mg of compound in 0.5 mL Dichloromethane (DCM) in a small tube (e.g., an NMR tube or narrow vial).

-

Outer Phase (Antisolvent): Carefully layer 2.0 mL of Hexane on top of the DCM solution.

-

Technique: Tilt the tube to 45° and let the hexane slide down the wall. Do not mix. A distinct interface must be visible.

-

-

Seal: Cap the tube tightly.

-

Wait: Leave undisturbed at room temperature. The phases will mix over 48-72 hours. Crystals will grow at the interface or on the glass walls.

Workflow Visualization

The following diagram outlines the decision tree for structural analysis, from synthesis to data collection.

Figure 1: Strategic workflow for the purification and crystallization of this compound, prioritizing Liquid-Liquid diffusion for SCXRD analysis.

Troubleshooting: The "Oiling Out" Phenomenon

If your solution turns into a cloudy oil droplets at the bottom of the vial instead of crystals:

-

Cause: Supersaturation was reached too quickly, or the temperature is too high (kinetic energy > lattice energy).

-

Solution 1 (Temperature Cycling): Place the oiled vial in the fridge (4°C) for 12 hours, then room temp for 12 hours. Repeat. This creates thermal fluctuations that can nudge the oil into an ordered lattice.

-

Solution 2 (Seeding): Scratch the side of the glass vial with a metal spatula. The microscopic glass shards provide nucleation sites.

References

-

N-Aryl Amide Synthesis & Properties

- Organic Chemistry Portal. "Synthesis of N-Aryl Amides."

-

[Link]

-

Intramolecular Hydrogen Bonding in o-Acetylanilides

- RSC Publishing.

-

[Link]

-

General Crystallization Protocols for Small Organic Molecules

-

Solubility Data (Hexanamide derivatives)

Sources

Troubleshooting & Optimization

Improving yield of N-(2-acetylphenyl)hexanamide synthesis reactions

An essential intermediate in pharmaceutical and agrochemical development, N-(2-acetylphenyl)hexanamide is synthesized through the N-acylation of 2'-aminoacetophenone. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the nuanced reactivity of the starting materials and sensitivity to reaction conditions. This technical support center provides in-depth troubleshooting guides and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals aiming to optimize this synthesis.

Reaction Overview: The Acylation of 2'-Aminoacetophenone

The most common and direct route to this compound is the nucleophilic acyl substitution reaction between 2'-aminoacetophenone and an activated hexanoic acid derivative, typically hexanoyl chloride. The reaction is often performed under Schotten-Baumann conditions.[1][2]

Overall Reaction: 2'-Aminoacetophenone + Hexanoyl Chloride → this compound + HCl

The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and a final deprotonation step to yield the stable amide product.[3]